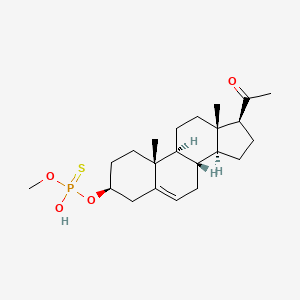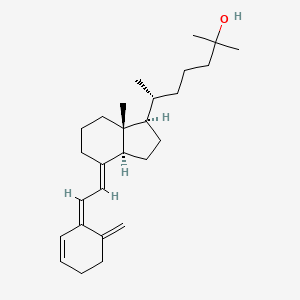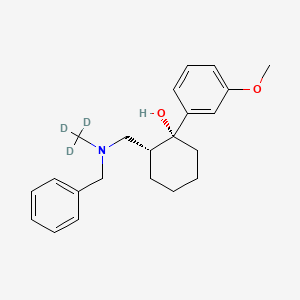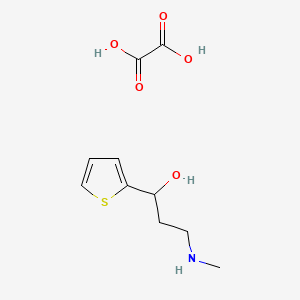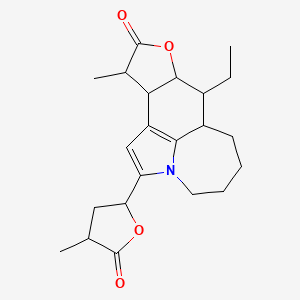
Bisdehydroneotuberostemonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.
Mechanism of Action
Target of Action
Bisdehydroneotuberostemonine, a type of alkaloid isolated from natural Stemona tuberosa , has been identified to primarily target PTGS2 . PTGS2, also known as cyclooxygenase-2 (COX-2), plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Mode of Action
It’s suggested that this compound may inhibit the activity of ptgs2 . This inhibition could result in decreased production of prostaglandins, which are key mediators of inflammation and pain.
Result of Action
This compound has been associated with anti-inflammatory effects . By inhibiting PTGS2 and disrupting prostaglandin synthesis, it may reduce inflammation and alleviate symptoms of conditions like asthma .
Biochemical Analysis
Biochemical Properties
Bisdehydroneotuberostemonine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV2 microglia .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit nitric oxide production in BV2 microglia cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. While the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied, it is known that this compound exerts its effects through various biochemical pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Specific details about its effects on metabolic flux or metabolite levels are not yet available.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and it may have effects on its localization or accumulation. Specific details about these interactions and effects are not yet available.
Properties
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMIDHPFYCJDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Bisdehydroneotuberostemonine and what other alkaloids are often found alongside it?
A1: this compound is a natural alkaloid primarily isolated from the roots of various Stemona species, notably Stemona tuberosa [, ] and Stemona mairei []. It's frequently found alongside other structurally related alkaloids such as neotuberostemonine, tuberostemoninol, and oxotuberostemonine during extraction.
Q2: What biological activity has been reported for this compound?
A2: this compound has demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [, ]. This suggests potential anti-inflammatory properties, although further research is needed to confirm this and explore its mechanism of action.
Q3: Can you elaborate on the structural characteristics of this compound and its isomers?
A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they highlight the presence of isomers. For instance, Tuberostemoninol A and Tuberostemoninol B are identified as isomers of Tuberostemoninol []. These isomers share the same molecular mass but exhibit different retention times in chromatographic analyses, suggesting structural variations. Further investigation into the specific structural differences among these isomers is crucial for understanding their distinct biological activities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




